molecular formula C26H25N3O3S2 B11328188 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide

Cat. No.: B11328188
M. Wt: 491.6 g/mol
InChI Key: OYPGVTYKOVOKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the attachment of the 2-methylbenzamide moiety. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the sulfonyl group can increase its solubility and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-4-nitrobenzenesulfonamide
  • N-(1,3-Benzothiazol-2-yl)-4-methoxybenzenesulfonamide
  • N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a sulfonyl group. This structural arrangement provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the 2-methylbenzamide moiety further enhances its uniqueness by introducing additional functional groups that can participate in various reactions .

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methylbenzamide

InChI

InChI=1S/C26H25N3O3S2/c1-18-6-2-3-7-22(18)25(30)27-20-10-12-21(13-11-20)34(31,32)29-16-14-19(15-17-29)26-28-23-8-4-5-9-24(23)33-26/h2-13,19H,14-17H2,1H3,(H,27,30)

InChI Key

OYPGVTYKOVOKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.